ETHYL ({2-[(2-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}CARBAMOYL)FORMATE
Description
This compound features a benzofuran core substituted at the 3-position with a carbamoyl group. The carbamoyl moiety is further modified with a 2-methoxyphenyl group, while the ester component is an ethyl formate (Fig. 1).
Properties
IUPAC Name |
ethyl 2-[[2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-27-20(25)19(24)22-16-12-8-4-6-10-14(12)28-17(16)18(23)21-13-9-5-7-11-15(13)26-2/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQIEOKTARGUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL ({2-[(2-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}CARBAMOYL)FORMATE typically involves the reaction of 2-methoxyphenyl isocyanate with ethyl 3-aminobenzofuran-1-carboxylate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL ({2-[(2-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}CARBAMOYL)FORMATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted benzofuran derivatives.
Scientific Research Applications
ETHYL ({2-[(2-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}CARBAMOYL)FORMATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ETHYL ({2-[(2-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}CARBAMOYL)FORMATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound may inhibit or activate these targets, resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Related Compounds
Key Structural Differences and Implications
Substituent Positionality: The target compound’s 2-methoxyphenyl group contrasts with the 4-methoxyphenyl in ETHYL ([(4-METHOXYPHENYL)METHYL]CARBAMOYL)FORMATE. The ortho-methoxy group may induce steric hindrance and alter electronic effects (e.g., resonance donation) compared to para-substituted analogs .
Core Heterocycle :
- Benzofuran-containing compounds (target and ETHYL 6-BROMO-5-HYDROXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE) may exhibit π-π stacking interactions in biological systems, unlike purely phenyl-based analogs. The hydroxyl group in the latter could facilitate hydrogen bonding, impacting solubility and receptor binding .
Ester Group Variations :
- The target compound’s formate ester differs from the carboxylate ester in ETHYL 6-BROMO-5-HYDROXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE. Formate esters are generally more hydrolytically labile, which might influence metabolic stability .
Research Findings and Gaps
- Its synthesis may require multi-step coupling of benzofuran precursors with carbamoyl and ester functionalities .
- Biological Activity : Structural analogs with bromine or methoxy groups (e.g., ETHYL 6-BROMO-5-HYDROXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE) are often explored for antimicrobial or anticancer properties. The target compound’s 2-methoxy group could modulate selectivity in such applications .
- Physicochemical Properties : Data on solubility, melting points, or stability are absent in the evidence. Computational modeling or experimental studies are needed to predict logP, pKa, or bioavailability.
Biological Activity
Ethyl ({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)formate is a compound of interest due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzofuran moiety linked to carbamoyl groups and a methoxyphenyl substituent. The molecular formula is , with a molecular weight of approximately 344.37 g/mol.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those similar to this compound. For instance:
- In Vitro Studies : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB) strains. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL, indicating strong antimycobacterial activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound 3 | 8 | Antimycobacterial |
| Compound 4 | 2 | Antifungal |
| Compound 6 | 3.12 | Antimycobacterial |
The presence of hydroxyl groups in specific positions on the benzofuran ring was crucial for activity, suggesting that structural modifications can enhance efficacy .
2. Anticancer Activity
Research has also explored the anticancer properties of benzofuran-based compounds. For example:
- Cell Line Studies : Compounds derived from benzofuran showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Benzofuran Derivative A | <0.60 | HeLa (cervical cancer) |
| Benzofuran Derivative B | 10 | MCF-7 (breast cancer) |
These findings suggest that modifications to the benzofuran structure can lead to enhanced anticancer activity.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : Some derivatives trigger apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
Several case studies have documented the efficacy of benzofuran derivatives in clinical and laboratory settings:
- Study on Antimycobacterial Activity : A study synthesized various benzofuran derivatives and tested them against M. tuberculosis, revealing that specific structural features significantly impacted their effectiveness .
- Anticancer Screening : A clinical trial involving a benzofuran derivative demonstrated promising results in reducing tumor size in patients with advanced breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
